molecular formula C14H18O3 B1325835 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951894-18-1

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325835
CAS RN: 951894-18-1
M. Wt: 234.29 g/mol
InChI Key: GFSARUVAIABOEI-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid, also known as DMVOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMVOA is a derivative of valproic acid, which is commonly used as an anticonvulsant and mood stabilizer. DMVOA has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Scientific Research Applications

Brown and Beige Adipose Tissue: Metabolite Interorgan Signaling Axis

Brown and beige adipose tissue, distinct endocrine organs, are functionally associated with skeletal muscle, adipose tissue metabolism, and systemic energy expenditure. Metabolomics studies have identified 3-methyl-2-oxovaleric acid as a key metabolite synthesized in these tissues. It plays a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. This metabolite correlates with adipose browning and inversely associates with body mass index in humans, showing potential in reducing adiposity and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).

Photoremovable Protecting Group in Synthesis

2,5-Dimethylphenacyl esters have been identified as effective photoremovable protecting groups for carboxylic acids. This discovery is significant for organic synthesis and biochemistry, especially for creating “caged compounds.” These esters, upon irradiation, efficiently release the corresponding carboxylic acids, demonstrating potential applications in various chemical syntheses and biological studies (Zabadal et al., 2001).

Synthesis of Functionally Substituted Isoxazoles

Research into the synthesis of functionally substituted isoxazoles, starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, has led to the creation of various compounds with potential applications in pharmacology and chemistry. This includes the synthesis of sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, highlighting the versatility of these chemical structures in synthesizing a wide range of potentially useful compounds (Potkin et al., 2009).

properties

IUPAC Name

5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSARUVAIABOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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